1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester)
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Overview
Description
1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) is an organic compound with the molecular formula C6H15NSO4. This compound is characterized by the presence of an amino group, a thiol group, and a sulfate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) typically involves the reaction of 1-hexanethiol with sulfuric acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the sulfate ester. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfate ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The sulfate ester group can undergo hydrolysis, releasing sulfate ions that can participate in various biochemical pathways.
Comparison with Similar Compounds
6-Amino-1-hexanethiol hydrochloride: Similar structure but lacks the sulfate ester group.
1-Hexanethiol: Lacks both the amino and sulfate ester groups.
6-Mercaptohexylamine: Similar structure but lacks the sulfate ester group.
Uniqueness: 1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) is unique due to the presence of all three functional groups (amino, thiol, and sulfate ester), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
21679-18-5 |
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Molecular Formula |
C6H15NO3S2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
1-amino-6-sulfosulfanylhexane |
InChI |
InChI=1S/C6H15NO3S2/c7-5-3-1-2-4-6-11-12(8,9)10/h1-7H2,(H,8,9,10) |
InChI Key |
FVAITYGYNLHBDF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCSS(=O)(=O)O)CCN |
Origin of Product |
United States |
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